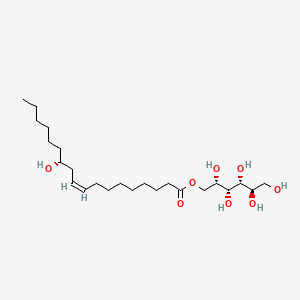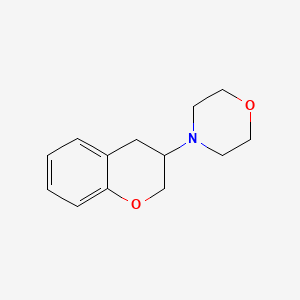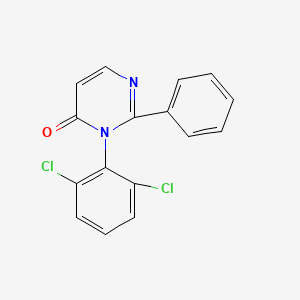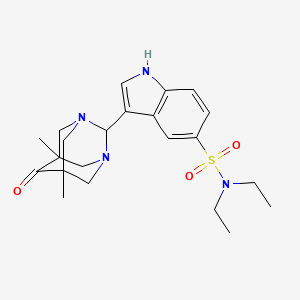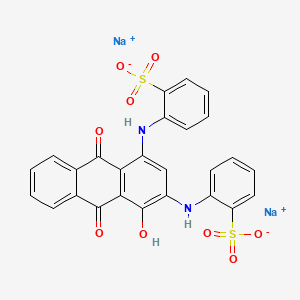
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chlorobenzoyl group and a tolyloxy group attached to a propionic acid backbone, with lysine salt enhancing its solubility and stability. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt typically involves multiple steps. The initial step often includes the preparation of 3-(p-Chlorobenzoyl)propionic acid, which can be synthesized through the Friedel-Crafts acylation of toluene with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting product is then reacted with o-tolyloxypropionic acid under controlled conditions to form the desired compound. The final step involves the neutralization of the acid with lysine to form the lysine salt, enhancing its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with bacterial cell membranes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(p-Chlorobenzoyl)propionic acid: A precursor in the synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt.
p-Chlorocresol: A compound with similar structural features but different applications, primarily used as a disinfectant and preservative.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar chlorobenzoyl group, used for its anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its combination of a chlorobenzoyl group and a tolyloxy group, which imparts distinct chemical and biological properties. The presence of the lysine salt enhances its solubility and stability, making it suitable for various research and industrial applications.
Propriétés
Numéro CAS |
102504-53-0 |
|---|---|
Formule moléculaire |
C23H29ClN2O6 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
[(1S)-5-amino-1-carboxypentyl]azanium;2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoate |
InChI |
InChI=1S/C17H15ClO4.C6H14N2O2/c1-10-14(16(19)12-6-8-13(18)9-7-12)4-3-5-15(10)22-11(2)17(20)21;7-4-2-1-3-5(8)6(9)10/h3-9,11H,1-2H3,(H,20,21);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clé InChI |
HYLVLNYJOVJIRT-ZSCHJXSPSA-N |
SMILES isomérique |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)C[C@@H](C(=O)O)[NH3+] |
SMILES canonique |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)CC(C(=O)O)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



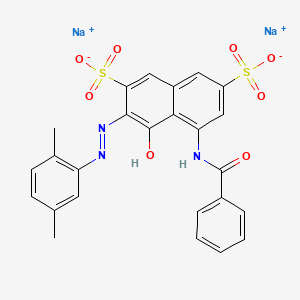
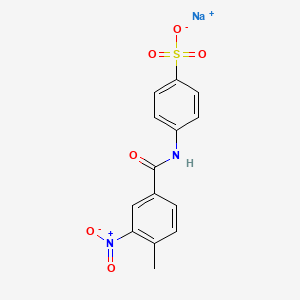
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
